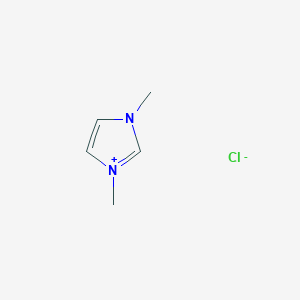

1,3-Dimethylimidazolium Chloride

Overview

Description

1,3-Dimethylimidazolium Chloride is an organic compound with the formula C5H9ClN2. It has a molecular weight of 132.591 . It is an example of an ionic liquid and is frequently studied in literature .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethylimidazolium Chloride has been studied using methods such as second order Møller–Plesset perturbation theory (MP2), density functional theory (DFT), and classical force field approaches . These studies have revealed that the electric dipole moments of cations and anions are characterized by large fluctuations .Scientific Research Applications

Electronic Structure Analysis

1,3-Dimethylimidazolium Chloride is frequently studied in literature for its electronic structure. Researchers employ ab initio methods like second order Møller–Plesset perturbation theory (MP2) and density functional theory (DFT) to investigate its properties on different scales . This compound serves as a model ionic liquid for studying electrostatic properties, which are crucial in understanding interactions at the molecular level.

Force Field Approaches

In computational chemistry, force field approaches are used to simulate and predict the behavior of molecules. For 1,3-Dimethylimidazolium Chloride, classical force fields have been applied to describe its electrostatic properties, although there’s an ongoing need to refine these models for better accuracy .

Ion Mobility and Association

The mobility and association of ions in aqueous solutions are vital for understanding solvation dynamics. Studies on imidazolium-based ionic liquids, including 1,3-Dimethylimidazolium Chloride, help elucidate the mechanism of ion pairing and mobility in solutions, which has implications for fields like protein folding and biomolecular activity .

Electrolytes in Energy Storage

Ionic liquids like 1,3-Dimethylimidazolium Chloride exhibit unique properties such as nonvolatility, high thermal stability, and high ionic conductivity. These characteristics make them suitable as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells, contributing to advancements in energy storage technologies .

Synthesis Medium for Conducting Polymers

Due to its ionic nature and stability, 1,3-Dimethylimidazolium Chloride is used as a medium for the synthesis of conducting polymers. These polymers have applications in electronics, creating components like flexible displays and photovoltaic cells .

Intercalation Electrode Materials

In the field of materials science, 1,3-Dimethylimidazolium Chloride is utilized for the synthesis of intercalation electrode materials. These materials are essential for developing high-performance batteries and supercapacitors .

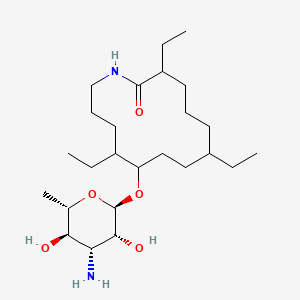

Synthesis of Branched Oligosaccharides

This compound is also a reagent in the synthesis of tagged glucose, which serves as an intermediate in creating branched oligosaccharides. Such complex sugars have numerous applications in biochemistry and pharmaceuticals .

Development of Fluorescent Chemosensors

The chemical properties of 1,3-Dimethylimidazolium Chloride make it a valuable reagent for developing fluorescent chemosensors. These sensors are used for detecting ions or molecules, playing a critical role in diagnostics and environmental monitoring .

Safety And Hazards

properties

IUPAC Name |

1,3-dimethylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.ClH/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJSFQFJZAEKHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453720 | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylimidazolium Chloride | |

CAS RN |

79917-88-7 | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-Dimethylimidazolium Chloride interact with water molecules?

A1: Molecular dynamics simulations reveal that water molecules in mixtures with [DMIM][Cl] tend to remain isolated at low water concentrations. As the water concentration increases, a percolating network of water molecules forms alongside isolated molecules and small clusters [].

Q2: What is the nature of the interaction between 1,3-Dimethylimidazolium Chloride and glucose?

A2: [DMIM][Cl] effectively dissolves glucose, primarily through strong hydrogen bonding between the chloride anions and the hydroxyl groups of glucose. The cation also plays a role, albeit smaller, interacting with glucose through van der Waals forces [].

Q3: What is the primary driving force for the interaction between 1,3-Dimethylimidazolium Chloride and glucose?

A3: The dominant contributor to the glucose-[DMIM][Cl] interaction energy is the favorable hydrogen bonding between the hydroxyl groups of glucose and chloride anions. This electrostatic interaction is stronger than the van der Waals forces observed between glucose and the [DMIM] cation [].

Q4: What is the molecular formula and weight of 1,3-Dimethylimidazolium Chloride?

A4: The molecular formula of 1,3-Dimethylimidazolium Chloride is C5H11ClN2, and its molecular weight is 142.62 g/mol [].

Q5: What is known about the charge distribution within 1,3-Dimethylimidazolium Chloride?

A5: Computational studies suggest that the ionic charge in [DMIM][Cl] is less than unity, indicating charge transfer from the chloride anion to the cation. This delocalization of the chloride charge is attributed to local interactions and contributes to the liquid's reduced ionic character [].

Q6: What are the structural features of the solid phase formed by confined 1,3-Dimethylimidazolium Chloride?

A6: When confined between graphite walls, [DMIM][Cl] forms a unique solid phase with a distinct hydrogen bonding network. This structure is characterized by a hexagonal arrangement of anions around each cation, strong π-π stacking interactions between cations, and a significantly higher melting point compared to the bulk crystal [, ].

Q7: How does confinement between graphite walls affect the phase behavior of 1,3-Dimethylimidazolium Chloride?

A7: Molecular dynamics simulations show that a monolayer of [DMIM][Cl] confined between graphite walls undergoes a first-order freezing transition at 425 K. This transition, driven by changes in the distance between the walls, results in a solid monolayer with a hydrogen-bonded network structure distinct from the bulk crystal [].

Q8: How does the presence of 1,3-Dimethylimidazolium Chloride affect the micellization of sodium dodecyl sulfate (SDS) in aqueous solutions?

A8: Adding [DMIM][Cl] to aqueous SDS solutions influences SDS micellization, making it more thermodynamically favorable. This effect is attributed to stronger interactions between SDS molecules due to the presence of the IL, potentially through incorporation into the micellar structure [].

Q9: Can 1,3-Dimethylimidazolium Chloride be used in the synthesis of specific molecules?

A9: Yes, [DMIM][Cl] plays a crucial role in the one-pot synthesis of glycosyl benzoates from unprotected sugars in aqueous solutions. This process, involving thiobenzoic acid and triethylamine, highlights the potential of [DMIM][Cl] in facilitating efficient carbohydrate synthesis [].

Q10: How has Car-Parrinello Molecular Dynamics (CPMD) been used to study 1,3-Dimethylimidazolium Chloride?

A10: CPMD simulations have been instrumental in investigating various aspects of [DMIM][Cl], including:

- Local Liquid Structure: Revealing the presence of hydrogen bonding and providing insights into cation-anion and cation-cation distributions [, ].

- Electrostatic Properties: Analyzing molecular polarization, revealing fluctuating dipole moments of ions influenced by the immediate surroundings [].

- Interfacial Behavior: Studying the formation of interfacial layers at the neutral graphite monolayer-[DMIM][Cl] interface, highlighting the enrichment of cations at the surface [].

Q11: What has been learned about 1,3-Dimethylimidazolium Chloride from ab initio molecular dynamics simulations?

A11: Ab initio molecular dynamics simulations have provided valuable insights into:

- Solid-Liquid Phase Transition: Predicting changes in atomic structure during phase transition and its effect on the Compton profile, with intermolecular changes being the main contributors [].

- Structural Properties: Examining the radial distribution functions, hydrogen bonding patterns, and charge transfer phenomena within the liquid [].

- Power Spectra: Analyzing the vibrational modes of the liquid and correlating them with hydrogen bonding strength and experimental IR/Raman spectra [].

Q12: How do ionic charges impact the simulation results of 1,3-Dimethylimidazolium Chloride?

A12: Simulations using scaled charges for [DMIM][Cl] reveal that assuming ionic charges of +/-1 e can overestimate intermolecular attractions, leading to inaccurate predictions of structure, dynamics, and cohesive energy densities. Employing scaled charges closer to +/- 0.7 e shows better agreement with ab initio data [].

Q13: How is the Adaptive Resolution Simulation (AdResS) method used to study 1,3-Dimethylimidazolium Chloride?

A13: The AdResS method, particularly its grand canonical-like version (GC-AdResS), enables open boundary molecular dynamics simulations of [DMIM][Cl] by partitioning the system into an atomistically detailed subsystem and a coarse-grained reservoir, allowing for efficient and accurate simulations [].

Q14: How does the choice of anion affect the properties of 1,3-dimethylimidazolium-based ionic liquids?

A14: The choice of anion significantly influences the properties of [DMIM]-based ILs. For example, [DMIM] hexafluorophosphate exhibits greater hydrophobicity compared to [DMIM] chloride, as evidenced by contrasting behavior in excess volumes and enthalpies of mixing with water [].

Q15: Can 1,3-Dimethylimidazolium Chloride be used to mitigate the toxicity of essential oils?

A15: Research shows that using [DMIM][Cl] as a co-solvent during the hydrodistillation of essential oils, such as nutmeg oil, can potentially reduce the extraction of toxic phenylpropanoids while improving the yield of desirable components [].

Q16: What is the impact of pore size and loading on the properties of 1,3-Dimethylimidazolium Chloride confined in nanoporous carbon materials?

A16: Molecular dynamics simulations of [DMIM][Cl] confined within nanoporous CMK-3 carbon reveal that pore size and loading significantly impact the IL's structural and dynamic properties. The IL forms distinct layers within the pores, and its density profile along the pore axis becomes heterogeneous at low pore loadings [].

Q17: How do ionic liquids like 1,3-Dimethylimidazolium Chloride screen ion-electrode interactions?

A17: [DMIM][Cl] and similar ILs exhibit a complex screening behavior of ion-electrode interactions. Instead of the monotonic decrease predicted by simpler models, the free energy profiles of dissolved charged probes near a charged surface (e.g., graphene) show oscillations, indicating a complex interplay of forces [].

Q18: What is the role of hydrogen bonding in determining the properties of 1,3-Dimethylimidazolium Chloride?

A18: Hydrogen bonding plays a crucial role in shaping the structural and dynamic properties of [DMIM][Cl]. The strength and nature of these interactions, often studied through power spectra analysis of ab initio molecular dynamics simulations, directly influence the liquid's behavior [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)

![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1248868.png)

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248869.png)

![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)